molecular formula C10H7ClO3S B2901336 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 1624260-45-2

6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2901336
CAS No.: 1624260-45-2
M. Wt: 242.67
InChI Key: OZAHJNXWNQEYMF-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a carboxylic acid group at the 2nd position on the benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 3-methoxybenzo[b]thiophene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed:

Scientific Research Applications

6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

Comparison: Compared to its analogs, 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and alter its interaction with molecular targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

6-chloro-3-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-8-6-3-2-5(11)4-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAHJNXWNQEYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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